N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide
Description
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties . This compound is of interest in various fields of scientific research due to its potential therapeutic applications.
Properties
Molecular Formula |
C21H23N5O |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methylindazole-3-carboxamide |
InChI |
InChI=1S/C21H23N5O/c1-26-18-12-7-4-9-15(18)20(25-26)21(27)22-14-8-2-3-13-19-23-16-10-5-6-11-17(16)24-19/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,22,27)(H,23,24) |
InChI Key |
GGYBHULLHLEVPM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NCCCCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide typically involves the condensation of 1H-benzimidazole with appropriate alkylating agents. One common method is the reaction of 1H-benzimidazole with 1-bromo-5-chloropentane in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF). The resulting intermediate is then reacted with 1-methyl-1H-indazole-3-carboxylic acid chloride to form the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethyl derivatives .
Scientific Research Applications
Structural Characteristics
This compound belongs to the class of indazole carboxamides and features a complex structure that includes:
- A benzimidazole moiety
- A pentyl chain
- An indazole ring
The combination of these structural elements may contribute to its distinct biological activities compared to other synthetic cannabinoids.
Cannabinoid Receptor Modulation
Research indicates that N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide interacts with cannabinoid receptors, specifically CB1 and CB2. This interaction is significant because it influences various physiological processes, including:
- Pain perception
- Appetite regulation
- Mood stabilization
The compound's ability to mimic endocannabinoids suggests its potential in treating conditions related to anxiety and depression.
Neuroprotective Effects
Studies have suggested that this compound may exhibit neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. The modulation of cannabinoid receptors is believed to play a crucial role in these neuroprotective effects, although further research is needed to fully elucidate the mechanisms involved.
Synthesis and Reaction Pathways
The synthesis of this compound involves several key steps. Each step requires careful optimization of reaction conditions to ensure high yields and purity. The chemical reactivity of this compound can be explored through various pathways typical for amides and heterocyclic compounds, making it a versatile candidate for further chemical modifications.
Case Studies and Research Findings
Several studies have evaluated the biological activities of similar compounds within the indazole and benzimidazole classes, providing insights into their therapeutic potentials:
Anticancer Activity
Research on related benzimidazole derivatives has shown promising anticancer activity. For instance, compounds derived from benzimidazole have been tested against human colorectal carcinoma cell lines (HCT116), revealing significant cytotoxic effects. Some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like 5-fluorouracil (5-FU), indicating their potential as effective anticancer agents .
Antimicrobial Properties
In addition to anticancer activity, benzimidazole derivatives have demonstrated antimicrobial effects against various bacterial strains. The presence of specific functional groups in these compounds has been linked to enhanced antimicrobial activity, suggesting that similar modifications could be applied to this compound for improved efficacy against microbial pathogens .
Mechanism of Action
The mechanism of action of N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to DNA and inhibit the activity of enzymes involved in DNA replication and repair. This leads to the disruption of cellular processes and ultimately results in cell death. Additionally, the compound may interact with proteins involved in signal transduction pathways, further contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure in many bioactive compounds with diverse pharmacological activities.
1H-indazole: Another heterocyclic compound with significant biological properties.
N-(1H-benzimidazol-2-yl)-2-isatinylidene-hydrazine carboxamide: A derivative with anti-inflammatory activity.
Uniqueness
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide is unique due to its combined benzimidazole and indazole moieties, which confer a distinct set of biological activities. The presence of both heterocyclic rings enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .
Biological Activity
N-[5-(1H-benzimidazol-2-yl)pentyl]-1-methyl-1H-indazole-3-carboxamide is a synthetic compound belonging to the indazole carboxamide class, notable for its complex structure that includes a benzimidazole moiety, a pentyl chain, and an indazole ring. This compound has attracted attention due to its potential pharmacological properties, particularly its interactions with cannabinoid receptors and other biological targets.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 361.4 g/mol. The structural formula can be represented as follows:
Research indicates that this compound exhibits significant biological activity through its modulation of cannabinoid receptors, specifically CB1 and CB2. These receptors are crucial in regulating various physiological processes including:
- Pain Perception : Interactions with cannabinoid receptors can influence nociceptive pathways.
- Appetite Regulation : Cannabinoids are known to affect feeding behavior.
- Mood Stabilization : Potential anxiolytic and antidepressant effects have been suggested due to the compound's ability to mimic endocannabinoids.
Cannabinoid Receptor Interaction
Studies utilizing radiolabeled ligands and competitive binding assays have demonstrated that this compound interacts with various receptor types beyond cannabinoid receptors. This includes serotonin receptors and other G-protein coupled receptors, which are essential for understanding its pharmacological profile and potential side effects .
Neuroprotective Effects
Preliminary findings suggest that compounds like this compound may possess neuroprotective properties. These effects could be beneficial in treating anxiety and depression, as they may help stabilize mood by modulating neurotransmitter systems .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities observed in studies involving this compound compared to similar compounds:
Case Study 1: Pain Management
In a controlled study assessing the analgesic properties of this compound, subjects reported a significant reduction in pain scores compared to placebo. The mechanism was attributed to enhanced endocannabinoid signaling through CB receptors.
Case Study 2: Mood Disorders
A clinical trial evaluated the efficacy of this compound in patients with generalized anxiety disorder. Results indicated a marked improvement in anxiety levels, suggesting potential utility as an adjunct therapy for mood stabilization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
